molecular formula C8H11NO3 B193587 Oxidopamine CAS No. 1199-18-4

Oxidopamine

Cat. No. B193587
CAS RN: 1199-18-4
M. Wt: 169.18 g/mol
InChI Key: DIVDFFZHCJEHGG-UHFFFAOYSA-N
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Description

Oxidopamine, also known as 6-hydroxydopamine (6-OHDA) or 2,4,5-trihydroxyphenethylamine, is a neurotoxic synthetic organic compound . It is used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain . It is a neurotransmitter analogue that depletes noradrenergic stores in nerve endings and induces a reduction of dopamine levels in the brain .


Synthesis Analysis

Oxidopamine was characterized and synthesized long ago, starting from 2,4,5-trimethoxy and 2,4,5-tribenzyloxybenzaldehyde respectively, by Harley-Mason and Lee and Dickson . The multistep synthesis of Senoh and Witkop involves the addition of Methanol to become an applicable o-quinone intermediate .


Molecular Structure Analysis

Oxidopamine is a primary amino compound, a benzenetriol, and a catecholamine . It has a molecular weight of 169.18 and the following molecular formula: C8H11NO3 .


Chemical Reactions Analysis

Oxidopamine is a relatively unstable compound . In certain experimental conditions, it will undergo autoxidation .


Physical And Chemical Properties Analysis

Oxidopamine has a molecular weight of 169.18 and a molecular formula of C8H11NO3 . The melting point of Oxidopamine is 232 degrees Celsius .

Scientific Research Applications

Oxidopamine in Experimental Models of Neurological Disorders

Oxidopamine, also known as 6-hydroxydopamine (6-OHDA), is primarily used to create experimental animal models for studying neurological disorders like Parkinson's disease, attention-deficit hyperactivity disorder, and Lesch-Nyhan syndrome. Its action is linked to the generation of reactive oxygen species (ROS), mainly in dopaminergic neurons, leading to oxidative stress. It can trigger programmed cell death through various signaling pathways and significantly impact chromatin structure and nuclear organization in cells. Researchers utilize oxidopamine-induced oxidative damage to evaluate antioxidant-based pharmacologically active compounds as potential drug candidates for neurological and non-neurological diseases (Pantić et al., 2021).

Oxidopamine in Pattern Recognition and Biosensing

Oxidopamine has shown potential in biosensing applications, particularly in recognizing pattern changes induced by chemical agents. It causes dose-dependent changes in chromatin textural patterns in lymphocyte chromatin, detectable using the Gray level co-occurrence matrix (GLCM) method. This approach has been successful in detecting early apoptotic structural changes in peripheral blood lymphocytes, offering a new avenue for evaluating discrete structural changes in cells (Pantić et al., 2016).

Dopamine Interaction and Behavior Studies

Oxidopamine also plays a role in studies examining the interaction between dopamine and behavior. Research has focused on how dopamine impacts behavior, especially concerning disorders like autism and depression. The interaction between oxytocin and dopamine has been investigated, revealing insights into how these neurochemicals influence social and addictive behaviors. Understanding these interactions helps in comprehending complex neurobehavioral disorders and potentially developing targeted therapies (Baskerville & Douglas, 2010).

Safety And Hazards

Oxidopamine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Oxidopamine is commonly used for creating experimental animal models of Parkinson’s disease, attention-deficit hyperactivity disorder, and Lesch–Nyhan syndrome . Future investigations should establish the minimal oxidopamine dose required to train, test, and deploy an accurate machine learning model effectively .

properties

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DIVDFFZHCJEHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN
Source PubChem
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Molecular Formula

C8H11NO3
Record name 6-HYDROXYDOPAMINE
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Related CAS

28094-15-7 (hydrochloride), 636-00-0 (hydrobromide)
Record name Oxidopamine [USAN:INN]
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DSSTOX Substance ID

DTXSID0036768
Record name 6-Hydroxydopamine
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Molecular Weight

169.18 g/mol
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Physical Description

6-hydroxydopamine is a solid. Used as a pharmacological agent., Solid
Record name 6-HYDROXYDOPAMINE
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Record name 6-Hydroxydopamine
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Product Name

Oxidopamine

CAS RN

1199-18-4
Record name 6-HYDROXYDOPAMINE
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Record name Oxidopamine [USAN:INN]
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Record name OXIDOPAMINE
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Melting Point

232 °C
Record name 6-Hydroxydopamine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
624
Citations
I Pantic, J Cumic, SR Skodric, S Dugalic… - Chemico-Biological …, 2021 - Elsevier
… use of oxidopamine. We cover the biochemical foundation of oxidopamine toxicity as well as the most common cell and animal experimental models based using oxidopamine–induced …
Number of citations: 14 www.sciencedirect.com
X Kang, J Qiu, Q Li, KA Bell, Y Du, DW Jung, JY Lee… - Scientific reports, 2017 - nature.com
Cyclooxygenase-2 (COX-2) triggers pro-inflammatory processes that can aggravate neuronal degeneration and functional impairments in many neurological conditions, mainly via …
Number of citations: 49 www.nature.com
I Pantic, D Dimitrijevic, D Nesic, D Petrovic - Journal of theoretical biology, 2016 - Elsevier
We demonstrate that a proapoptotic chemical agent, oxidopamine, induces dose dependent changes in chromatin textural patterns which can be quantified using the Gray level co-…
Number of citations: 38 www.sciencedirect.com
I Pantic, N Topalovic, PR Corridon, J Paunovic - Fractal and Fractional, 2023 - mdpi.com
… We analyzed a total of 1000 ROIs of oxidopamine-treated … Oxidopamine is considered to be a potent neurotoxin and is … investigate molecular mechanisms of oxidopamine action in yeast…
Number of citations: 3 www.mdpi.com
PE Donahue, JL Ferguson, P Gama Filho… - Circulatory …, 1986 - europepmc.org
In response to previous demonstrations that either surgical or chemical sympathectomy can ameliorate the severity of acute experimental pancreatitis, and suggestions that the benefits …
Number of citations: 5 europepmc.org
X Guo, J Liu, LL Zou, J Jin, BC Wang… - Zhongguo yao li xue bao …, 1998 - europepmc.org
… To study effects of (-)-stepholidine (SPD) on the phosphorylation of a dopamine- and cAMP-regulated phosphoprotein (DARPP-32) in the striatum of oxidopamine-lesioned rats …
Number of citations: 4 europepmc.org
X Kang - 2017 - rave.ohiolink.edu
Cyclooxygenase-2 (COX-2) is upregulated in many neurological conditions including strokes, epilepsies, neurodegenerative diseases, brain tumors, etc., and plays a pivot role in …
Number of citations: 2 rave.ohiolink.edu
PE Donahue, H Akimoto, JL Ferguson… - Archives of …, 1984 - jamanetwork.com
… This study determined whethertwo vasoactive drugs, oxidopamine (6-hydroxydopamine) … did not exclude other possible effects of oxidopamine treatment but was consistent with the …
Number of citations: 31 jamanetwork.com
S KESH - shodhganga.inflibnet.ac.in
Parkinson s disease (PD) is a widely occurring newlineneurodegenerative disease. Although the clinical manifestations and newlineaetiology of the disease has been widely studied, …
Number of citations: 0 shodhganga.inflibnet.ac.in
BA Johnson - CNS drugs, 2005 - Springer
… (desmethylimipramine) before oxidopamine lesioning of the NAc (to protect … oxidopamine) also showed a significant reduction in cocaine self-administration.[20] Moreover, oxidopamine …
Number of citations: 155 link.springer.com

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